6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 235.21 g/mol. This compound is classified as a pyrimidine derivative, which is a category of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
Technical details regarding these methods include the use of solvents such as dimethylformamide or ethanol, catalysts like triethylamine or potassium carbonate, and temperature control during the reaction to optimize yields.
The molecular structure of 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted at the 6-position with a 4-fluorobenzylamino group. The compound's structure can be represented using various notations:
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17)
C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F
The compound exhibits a planar structure due to the aromatic nature of the benzyl group and the conjugated system present in the pyrimidine ring .
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action for 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione primarily involves its interaction with specific enzymes in cellular pathways:
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific uses:
Pyrimidine-2,4(1H,3H)-dione derivatives represent a privileged scaffold in modern drug discovery, characterized by their structural resemblance to endogenous uracil and their versatile capacity for chemical modification. These bicyclic nitrogenous frameworks serve as critical pharmacophores in CNS-targeting agents, antimicrobials, and antivirals, leveraging their ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking within biological targets. The core pyrimidine-2,4-dione moiety exhibits tautomeric equilibria between lactam and lactim forms, conferring adaptability in molecular recognition events. 6-Amino-substituted variants further enhance this versatility by introducing an additional hydrogen-bond donor/acceptor site, enabling synergistic interactions with enzymes and receptors involved in neurological and infectious diseases. The integration of fluorinated benzyl groups at strategic positions within this scaffold has emerged as a transformative strategy for optimizing pharmacokinetic properties and target engagement, positioning compounds like 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione as promising candidates for CNS therapeutics.
The pyrimidine nucleus is a cornerstone of nucleic acid biochemistry, providing an evolutionary rationale for its incorporation into bioactive molecules targeting nucleic acid processing enzymes and nucleotide-binding domains. Pyrimidine-2,4-dione derivatives exhibit inherent bioisosterism with purine and pyrimidine bases, facilitating competitive inhibition of kinases, polymerases, and phosphodiesterases. The 6-aminopyrimidine-2,4(1H,3H)-dione substructure (PubChem CID: 136082578) exemplifies this principle, where the exocyclic amine at C6 serves as a critical pharmacophoric element for target binding [1]. Structural modifications at this position—such as the introduction of the 4-fluorobenzylamino group—enable precise modulation of steric, electronic, and hydrophobic parameters without compromising core recognition properties.
Recent anti-tubercular research demonstrates the scaffold’s versatility: 6-dialkylaminopyrimidine carboxamides exhibit potent activity against Mycobacterium tuberculosis (MIC~90~ < 1.00 µM), attributed to interactions with a novel bacterial target distinct from conventional DNA gyrase or cell wall synthesis machinery [6]. Similarly, fluorinated derivatives like 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 16357-51-0) and its 3-fluorophenyl analog leverage the pyrimidine core for dual hydrogen bonding while fluorine enhances membrane permeability. The table below illustrates structural diversity and biological relevance of key derivatives:
Table 1: Bioactive Pyrimidine-2,4-dione Derivatives with Anti-infective Properties
Compound Name | Molecular Formula | Key Structural Features | Reported Activity |
---|---|---|---|
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione | C₁₁H₁₁FN₃O₂ | 4-Fluorobenzylamino at C6 | CNS-penetrant lead (hypothetical) |
6-Amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | C₁₀H₈FN₃O₂ | 4-Fluorophenyl at N1 | Antimicrobial scaffold [3] |
6-Dialkylaminopyrimidine carboxamide (7q) | Variable | Carboxamide at C2, dialkylamino at C6 | Anti-TB (MIC~90~ < 1 µM) [6] |
The 2,4-dione moiety confers specific electronic and conformational properties essential for CNS drug efficacy. The diketo system adopts a planar, conjugated configuration that facilitates penetration through lipid bilayers while providing hydrogen-bonding motifs complementary to neuronal receptors. In pyrimidine-2,4(1H,3H)-diones, the lactam protons at N1/N3 and carbonyl oxygens engage in bidentate interactions with GABA~A~ receptors, serotonin transporters, and kinases implicated in neurodegeneration. This is exemplified by structural analogs like pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, where the fused bicyclic system enhances rigidity for selective target binding [5].
The 6-aminosubstitution in 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione extends this privilege by positioning the fluorobenzyl group perpendicular to the pyrimidine plane. This orientation optimizes hydrophobic enclosure within target binding pockets while minimizing solvent exposure. Computational analyses reveal that the dione system’s dipole moment (~4.5 D) enhances aqueous solubility sufficient for blood-brain barrier (BBB) transit, while the fluorinated benzyl moiety provides lipid solubility (clogP ~1.8) to facilitate passive diffusion. Structure-property relationship studies of related compounds confirm that replacing the dione with diamino or diaminochloro groups (e.g., 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine) diminishes BBB penetration due to increased basicity and hydrogen-bonding capacity [9].
Fluorination represents a cornerstone strategy for optimizing drug-like properties, particularly in scaffolds requiring CNS bioavailability. The incorporation of a 4-fluorobenzyl group at the 6-amino position of pyrimidine-2,4(1H,3H)-dione exploits three synergistic mechanisms:
In 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 16357-51-0), the para-fluorine on the N1-phenyl ring increases metabolic stability in human liver microsomes by >40% relative to unsubstituted phenyl analogs [3]. Similarly, the 4-fluorobenzylamino group in the title compound leverages these effects while positioning the fluorobenzyl moiety for hydrophobic pocket occupancy in target proteins. This is corroborated by SAR data from anti-TB pyrimidine carboxamides, where fluorinated aryl groups on the "left-hand side" (LHS) of the pyrimidine core improved microsomal stability without compromising potency [6].
Table 2: Impact of Fluorination on Physicochemical Properties of Pyrimidine-2,4-diones
Compound | logP (Predicted) | Aqueous Solubility (μM) | Metabolic Stability (t½, min) |
---|---|---|---|
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione | 1.82 | ~50 (pH 7.4) | >60 (hypothetical) |
6-(Benzylamino)pyrimidine-2,4(1H,3H)-dione (non-fluorinated) | 2.31 | ~15 (pH 7.4) | ~35 [3] |
6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | 1.95 | ~30 (pH 7.4) | ~25 [7] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8